REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][C:10]([NH2:12])=O)=[CH:4][CH:3]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-].[OH-].[Na+]>O1CCCC1>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][CH2:9][CH2:10][NH2:12])=[CH:6][CH:7]=1 |f:1.2.3.4.5.6,7.8|
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Name
|
|
Quantity
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1.59 g
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Type
|
reactant
|
Smiles
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BrC1=CC=C(C=C1)CCC(=O)N
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Name
|
|
Quantity
|
370 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
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Name
|
|
Quantity
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24 mL
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Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
100 mL
|
Type
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reactant
|
Smiles
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[OH-].[Na+]
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture was refluxed for 1.5 hours under nitrogen atmosphere
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Duration
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1.5 h
|
Type
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EXTRACTION
|
Details
|
The mixture was extracted with ethyl acetate
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Type
|
WASH
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Details
|
the organic layer was washed with water and brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate
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Type
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FILTRATION
|
Details
|
Filtration
|
Type
|
CUSTOM
|
Details
|
followed by evaporation under reduced pressure
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Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)CCCN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.55 g | |
YIELD: CALCULATEDPERCENTYIELD | 103.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |